molecular formula C26H25N3O4 B12218348 3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

Cat. No.: B12218348
M. Wt: 443.5 g/mol
InChI Key: XAXXPBMVXIXMNA-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a benzodiazepine moiety. This compound is of interest due to its potential pharmacological properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene derivative. One common method involves the methylation of gallic acid with dimethyl sulfate in the presence of sodium hydroxide . The resulting trimethoxybenzoic acid is then converted to its corresponding acid chloride, which is subsequently reacted with the benzodiazepine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.

    Reduction: The benzodiazepine moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of the benzodiazepine moiety can produce various reduced derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide apart is its unique combination of the trimethoxyphenyl group and the benzodiazepine moiety, which may confer a broader range of biological activities and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide

InChI

InChI=1S/C26H25N3O4/c1-16-23(17-10-6-5-7-11-17)25(28-20-13-9-8-12-19(20)27-16)29-26(30)18-14-21(31-2)24(33-4)22(15-18)32-3/h5-15,23H,1-4H3,(H,28,29,30)

InChI Key

XAXXPBMVXIXMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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